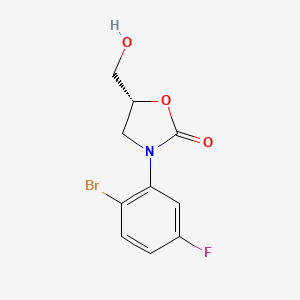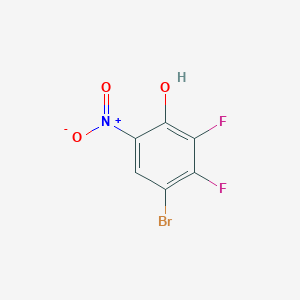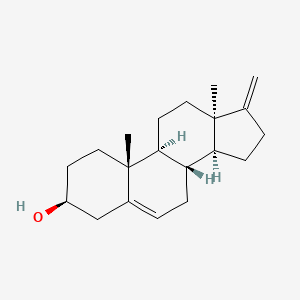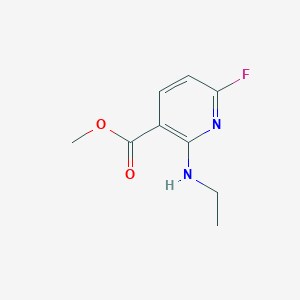
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an ethylamino group at the 2nd position, and a methyl ester group at the 3rd position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(methylamino)-6-fluoropyridine-3-carboxylate
- Methyl 2-(ethylamino)-5-fluoropyridine-3-carboxylate
- Methyl 2-(ethylamino)-6-chloropyridine-3-carboxylate
Uniqueness
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position enhances its stability and lipophilicity compared to other similar compounds.
Propiedades
Número CAS |
210697-19-1 |
|---|---|
Fórmula molecular |
C9H11FN2O2 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-8-6(9(13)14-2)4-5-7(10)12-8/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
JHINAWXNLKUEBT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=CC(=N1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


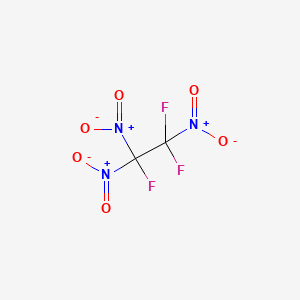
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
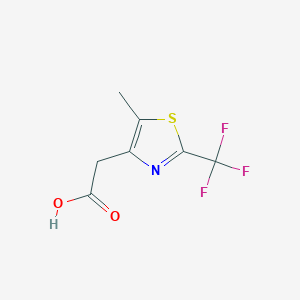
amino}butanoic acid](/img/structure/B13433266.png)
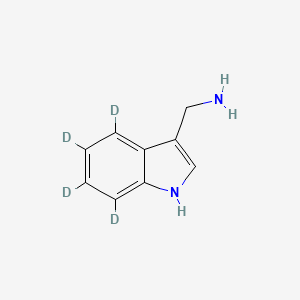

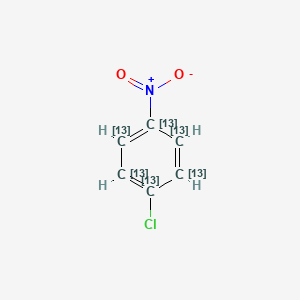
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
